7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Catalog No.
S6872729
CAS No.
1251606-47-9
M.F
C17H17N5O3S
M. Wt
371.4 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}...

CAS Number

1251606-47-9

Product Name

7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

IUPAC Name

7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide

Molecular Formula

C17H17N5O3S

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C17H17N5O3S/c1-8-4-9(2)12(10(3)5-8)20-11(23)6-22-7-19-13-14(16(18)24)21-26-15(13)17(22)25/h4-5,7H,6H2,1-3H3,(H2,18,24)(H,20,23)

InChI Key

CPODBFIUWADZGF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SN=C3C(=O)N)C

Description

The exact mass of the compound 7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,2]thiazolo[4,5-d]pyrimidine-3-carboxamide is 371.10521059 g/mol and the complexity rating of the compound is 616. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
  • Thiazolo[4,5-d]pyrimidine core

    This core structure is present in various bioactive molecules, including some with kinase inhibitory activity []. Kinases are enzymes involved in cellular signaling pathways. Kinase inhibitors are a class of drugs used in cancer treatment [].

  • Carboxamide groups

    Carboxamide groups are known for their hydrogen bonding capabilities, which can be crucial for interactions with proteins in biological systems [].

  • ,4,6-trimethylphenyl group

    This group can enhance the lipophilicity (fat solubility) of the molecule, potentially influencing its absorption and distribution within the body [].

Future Research Directions:

Based on the above, potential future research directions for the compound could involve:

  • Investigating its kinase inhibitory activity and selectivity for specific kinases.
  • Evaluating its potential as an anticancer agent.
  • Studying its interactions with other biological targets.

XLogP3

1.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

371.10521059 g/mol

Monoisotopic Mass

371.10521059 g/mol

Heavy Atom Count

26

Dates

Modify: 2023-11-23

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